álcoois terciários
Tertiary alcohols are a class of organic compounds characterized by having three alkyl groups attached to a central carbon atom, which in turn is bonded to an hydroxyl group (-OH). These compounds play significant roles in various chemical industries due to their unique physical and chemical properties. Tertiary alcohols exhibit reduced reactivity compared to primary or secondary alcohols due to steric hindrance caused by the three alkyl groups. This characteristic makes them less prone to nucleophilic substitution reactions, thereby influencing their use in pharmaceuticals and agrochemicals.
In the pharmaceutical industry, tertiary alcohols serve as useful intermediates for synthesizing drugs with specific functional groups required for therapeutic applications. Their stability under mild conditions allows for controlled synthesis processes without compromising product purity. Additionally, due to their low reactivity, they can be used in sensitive environments such as those requiring minimal side reactions.
In the agrochemical sector, tertiary alcohols find application in formulating pesticides and herbicides where they act as solvents or modifiers to improve the efficacy of active ingredients while ensuring environmental safety through reduced toxicity profiles. The use of these compounds helps in creating formulations that are both effective and environmentally friendly, contributing positively to sustainable agricultural practices.
Overall, the versatile nature of tertiary alcohols makes them indispensable tools for chemists across different fields, providing a platform for innovation in chemical synthesis and application development.

| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
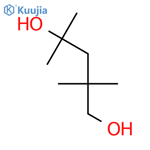 |
2,2,4-trimethylpentane-1,4-diol | 80864-10-4 | C8H18O2 |
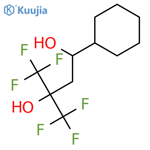 |
1,3-Butanediol, 1-cyclohexyl-4,4,4-trifluoro-3-(trifluoromethyl)- | 923018-85-3 | C11H16F6O2 |
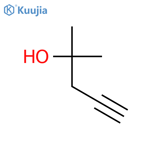 |
2-Methylpent-4-yn-2-ol | 590-37-4 | C6H10O |
 |
2,3-Dimethylbutan-2-ol | 594-60-5 | C6H14O |
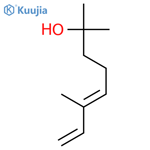 |
5,7-Octadien-2-ol,2,6-dimethyl- | 5986-38-9 | C10H18O |
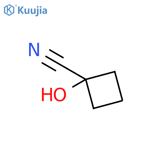 |
1-hydroxycyclobutane-1-carbonitrile | 55767-58-3 | C5H7NO |
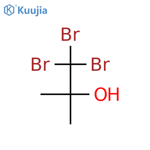 |
2-Propanol,1,1,1-tribromo-2-methyl- | 76-08-4 | C4H7Br3O |
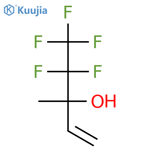 |
1-Penten-3-ol,4,4,5,5,5-pentafluoro-3-methyl- | 754-67-6 | C6H7F5O |
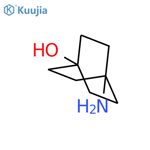 |
4-Aminobicyclo[2.2.2]octan-1-ol | 72948-82-4 | C8H15NO |
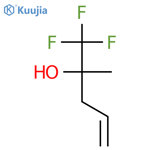 |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol | 73893-33-1 | C6H9F3O |
Literatura Relacionada
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Fornecedores recomendados
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados
-

-
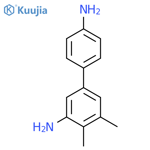
-
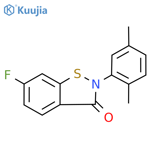 MLS0315771 Cas No: 727664-91-7
MLS0315771 Cas No: 727664-91-7 -
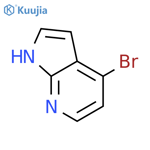 4-Bromo-7-azaindole Cas No: 348640-06-2
4-Bromo-7-azaindole Cas No: 348640-06-2 -
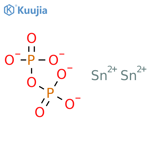 Tin(II) Pyrophosphate Cas No: 15578-26-4
Tin(II) Pyrophosphate Cas No: 15578-26-4